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Introduction
AT-533, also known as ORIC-533, is an orally bioavailable, potent, and selective small

molecule inhibitor of CD73.[1][2] CD73 is an ecto-5'-nucleotidase that plays a critical role in the

tumor microenvironment by converting adenosine monophosphate (AMP) to adenosine.[2] The

accumulation of adenosine in the tumor microenvironment suppresses the anti-tumor immune

response.[2] By inhibiting CD73, ORIC-533 aims to reduce adenosine levels, thereby restoring

and enhancing the immune system's ability to recognize and eliminate cancer cells.[2][3] This

document provides a detailed technical guide on the discovery and development timeline of

ORIC-533, including its mechanism of action, preclinical findings, and clinical trial progress.

Discovery and Preclinical Development
ORIC-533 was discovered by ORIC Pharmaceuticals through a structure-based drug design

campaign.[2] The primary goal was to develop a potent and orally bioavailable CD73 inhibitor.

Mechanism of Action
ORIC-533 is a competitive inhibitor of CD73, binding to the enzyme to block the hydrolysis of

AMP to adenosine.[3] This leads to a reduction in immunosuppressive adenosine in the tumor

microenvironment, which in turn enhances the activity of various immune cells, including T cells

and NK cells, against tumor cells.[4]
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Signaling Pathway
The signaling pathway affected by ORIC-533 is central to tumor immune evasion. Extracellular

ATP and ADP are converted to AMP by CD39. CD73 then catalyzes the final step, converting

AMP to adenosine. Adenosine subsequently binds to its receptors (e.g., A2A) on immune cells,

leading to immunosuppression. ORIC-533 directly inhibits CD73, breaking this

immunosuppressive cascade.
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Figure 1: Mechanism of Action of ORIC-533 in the Adenosine Pathway.

Preclinical Efficacy
ORIC-533 has demonstrated potent and selective inhibition of CD73 in a variety of preclinical

models.

ORIC-533 exhibits picomolar potency against CD73 in biochemical assays and sub-nanomolar

to low nanomolar potency in cellular assays.[1][5]

Assay Type Target/Cell Line IC50/EC50 (nM)

Biochemical Assay CD73 <0.1[1]

Cellular Adenosine Production H1528 (Human) 0.14[1]

Cellular Adenosine Production EMT6 (Mouse) 1.0[1]

Cellular Adenosine Production Human CD8+ T-cells 0.1[5]

Table 1: Preclinical Potency of ORIC-533

In an E.G7-OVA syngeneic mouse model, oral administration of ORIC-533 at 150 mg/kg once

daily resulted in a 67% tumor growth inhibition (TGI) on day 19.[6] This anti-tumor activity was

associated with a reduction in intratumoral adenosine and an increase in CD8+ T-cells.[6]

Ex vivo studies using bone marrow aspirates from patients with relapsed/refractory multiple

myeloma demonstrated that ORIC-533 treatment led to a dose-dependent reduction in viable

CD138+ myeloma cells.[3] Furthermore, ORIC-533 inhibited adenosine production in the

plasma supernatants of these bone marrow aspirates.[3]

Preclinical Pharmacokinetics
Pharmacokinetic studies in preclinical species showed that ORIC-533 has low clearance and

high stability, supporting once-daily oral dosing.[1]
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Species
IV Clearance
(mL/min/kg)

Vss (L/kg) Half-life (h)

Beagle Dog 1.18 0.270 3.2

Table 2: Pharmacokinetic Parameters of ORIC-533 in Beagle Dogs[1]

Clinical Development
Based on its promising preclinical profile, ORIC-533 advanced into clinical development for the

treatment of relapsed/refractory multiple myeloma.

Phase 1b Clinical Trial (NCT05227144)
An open-label, Phase 1b dose-escalation study was initiated to evaluate the safety, tolerability,

pharmacokinetics, and preliminary efficacy of ORIC-533 in patients with relapsed/refractory

multiple myeloma.

The study enrolled heavily pretreated patients who were refractory to at least three classes of

drugs, with a significant portion being refractory to five classes of drugs and having received

prior anti-BCMA therapies.[7] ORIC-533 was administered orally once daily at doses ranging

from 400 mg to 1600 mg.[7]
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Date Milestone

Q4 2021
Phase 1 trial of single agent ORIC-533 expected

to initiate in patients with multiple myeloma.

Q1 2022 Initiated dosing of patients in the Phase 1b trial.

Q2 2022

Presented preclinical data at the American

Association for Cancer Research (AACR)

Annual Meeting.

Q4 2022
Presented preclinical data at the American

Society of Hematology (ASH) Annual Meeting.

Q4 2022

Established a clinical development collaboration

with Pfizer for a potential Phase 2 combination

study with elranatamab.

H2 2023 Reported initial data from the Phase 1b trial.

Table 3: Key Clinical Development Milestones for ORIC-533

ORIC-533 was generally well-tolerated. The majority of treatment-related adverse events were

Grade 1 or 2.[7]

The clinical pharmacokinetic profile of ORIC-533 demonstrated a plasma half-life of

approximately 24 hours, supporting once-daily dosing.[1] Preliminary pharmacodynamic data

showed inhibition of CD73 activity in both serum and bone marrow samples, along with

increases in the abundance and activation of CD8+ T cells.[1]

Early evidence of single-agent clinical activity was observed in this heavily pretreated patient

population.[1]

Experimental Protocols
Adenosine Quantification by LC-MS/MS
Adenosine levels in cell culture supernatants and tumor homogenates were quantified by liquid

chromatography-mass spectrometry (LC-MS/MS).
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Workflow:

Sample Preparation: Cell culture supernatants or homogenized tumor tissues are collected.

Extraction: Proteins are precipitated, and the supernatant containing adenosine is isolated.

LC Separation: The sample is injected into a liquid chromatograph for separation of

adenosine from other components.

MS/MS Detection: The separated adenosine is ionized and detected by a mass

spectrometer.

Quantification: The amount of adenosine is determined by comparing its signal to that of a

known standard.

Sample Collection
(Supernatant/Homogenate)

Protein Precipitation

Centrifugation

Supernatant Collection

LC-MS/MS Analysis

Data Analysis & Quantification
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Figure 2: Workflow for LC-MS/MS Quantification of Adenosine.

Ex Vivo Multiple Myeloma Bone Marrow Mononuclear
Cell (BM-MNC) Viability Assay
This assay assesses the cytotoxic effect of ORIC-533 on primary multiple myeloma cells within

their native bone marrow microenvironment.

Protocol:

Sample Collection: Bone marrow aspirates are obtained from patients with

relapsed/refractory multiple myeloma.

BM-MNC Isolation: Bone marrow mononuclear cells are isolated from the aspirates.

Treatment: BM-MNCs are cultured in the presence of varying concentrations of ORIC-533 or

a vehicle control for 48-72 hours.[8]

Staining: Cells are stained with fluorescently labeled antibodies against CD138 (a plasma

cell marker) and a viability dye.

Flow Cytometry: The viability of CD138+ multiple myeloma cells is determined by flow

cytometry.[8]

Conclusion
ORIC-533 is a promising, orally bioavailable CD73 inhibitor with a best-in-class preclinical

profile. It has demonstrated potent and selective inhibition of the adenosine-producing enzyme

CD73, leading to anti-tumor effects in preclinical models. The ongoing Phase 1b clinical trial in

heavily pretreated multiple myeloma patients has shown an acceptable safety profile, a

pharmacokinetic profile supportive of once-daily dosing, and early signs of immune activation

and clinical activity. The development of ORIC-533 represents a significant advancement in

targeting the immunosuppressive tumor microenvironment and holds potential as a novel

immunotherapy for multiple myeloma and potentially other cancers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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